molecular formula C17H16Br2N2O4 B11104563 N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B11104563
M. Wt: 472.1 g/mol
InChI Key: GCXRPUIRQZOKFC-IFRROFPPSA-N
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Description

N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazone linkage between a dibromo-dihydroxyphenyl group and a dimethylphenoxyacetohydrazide moiety

Preparation Methods

The synthesis of N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation reaction between 3,5-dibromo-2,4-dihydroxybenzaldehyde and 2-(2,6-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE can be compared with other similar compounds such as:

Properties

Molecular Formula

C17H16Br2N2O4

Molecular Weight

472.1 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H16Br2N2O4/c1-9-4-3-5-10(2)17(9)25-8-13(22)21-20-7-11-6-12(18)16(24)14(19)15(11)23/h3-7,23-24H,8H2,1-2H3,(H,21,22)/b20-7+

InChI Key

GCXRPUIRQZOKFC-IFRROFPPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br

Origin of Product

United States

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